molecular formula C24H27N3O2 B11589489 N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11589489
M. Wt: 389.5 g/mol
InChI Key: KPRUGNKFOXOFHS-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation using toluene and an appropriate alkylating agent.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through the reaction of the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is unique due to the presence of the phthalazinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C24H27N3O2/c1-17-11-13-18(14-12-17)23-20-9-5-6-10-21(20)24(29)27(26-23)16-15-22(28)25-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,25,28)

InChI Key

KPRUGNKFOXOFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4CCCCC4

Origin of Product

United States

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